molecular formula C2H3Cl3<br>CHCl2CH2Cl<br>C2H3Cl3 B165190 1,1,2-Trichloroethane CAS No. 79-00-5

1,1,2-Trichloroethane

Cat. No.: B165190
CAS No.: 79-00-5
M. Wt: 133.4 g/mol
InChI Key: UBOXGVDOUJQMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trichloroethane can be synthesized through the chlorination of ethylene or 1,2-dichloroethane. The chlorination of ethylene involves the addition of chlorine to ethylene in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions .

Industrial Production Methods: The industrial production of this compound mainly involves the chlorination of vinyl chloride or 1,2-dichloroethane. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trichloroethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Dehydrochlorination: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Hydroxide ions (OH⁻) or amines in aqueous or alcoholic media.

Major Products:

    Dehydrochlorination: 1,1-Dichloroethylene.

    Reduction: Ethane.

    Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

Solvent Use

1,1,2-Trichloroethane is widely used as a solvent in various industrial processes:

  • Precision Metal Machining : It serves as a degreasing agent for metals due to its effective solvent properties .
  • Adhesives and Coatings : The compound is incorporated in the formulation of epoxy and acrylic adhesives available in retail stores .
  • Cleaning Agents : It is utilized in cleaning formulations for electronic components and precision instruments.

Chemical Intermediate

The primary application of this compound is as an intermediate in the production of vinylidene chloride (VDC), which is further processed into polyvinylidene chloride (PVDC). This polymer is used in food packaging due to its barrier properties against moisture and gases . The synthesis involves the dehydrochlorination of TCE using lime or caustic soda .

Application TypeSpecific UseIndustry Sector
SolventDegreasing agentsMetalworking
AdhesiveEpoxy and acrylic adhesivesConstruction/Manufacturing
Chemical IntermediateProduction of vinylidene chlorideChemical Manufacturing

Environmental Research

Research on this compound has also focused on its environmental impact:

  • Biodegradation Studies : It has been demonstrated that TCE can undergo anaerobic biodegradation to form 1,1-dichloroethene, indicating potential pathways for environmental remediation .
  • Toxicological Profiles : Studies have shown that exposure to TCE can lead to adverse health effects in laboratory animals, such as liver and kidney damage and potential carcinogenic effects .

Case Study 1: Industrial Use Impact Assessment

A study conducted on K&G Manufacturing revealed that the facility was the leading source of air emissions for this compound in the United States. The assessment indicated significant emissions associated with solvent use and highlighted the need for stricter regulations on industrial discharges .

Case Study 2: Environmental Remediation

Research conducted at Aberdeen Proving Ground evaluated the effectiveness of anaerobic biodegradation processes involving TCE. The findings suggested that specific microbial communities could effectively degrade TCE into less harmful compounds, providing insights into bioremediation strategies for contaminated sites .

Health and Safety Considerations

While this compound has valuable applications, it poses health risks upon exposure. Toxicological assessments classify it as a possible carcinogen based on animal studies . Safety measures should be implemented in workplaces utilizing this compound to mitigate inhalation or dermal exposure risks.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions such as dehydrochlorination to form 1,1-dichloroethylene. Its applications in industrial processes and environmental research further distinguish it from its isomers and related compounds .

Biological Activity

1,1,2-Trichloroethane (TCA) is a chlorinated hydrocarbon with significant industrial applications, particularly as a solvent and in the production of other chemicals. Its biological activity has been extensively studied due to its potential health risks associated with exposure. This article synthesizes findings from various studies to elucidate the biological effects of TCA, including its metabolism, toxicological profile, and implications for human health.

Metabolism and Bioactivation

The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes. Studies indicate that TCA undergoes oxidative dechlorination, leading to the formation of reactive metabolites that can bind to cellular macromolecules, potentially causing cytotoxicity and mutagenicity.

  • Key Metabolic Pathways :
    • TCA is metabolized to chloroacetic acid and thiodiacetic acid via conjugation with glutathione .
    • Free radicals generated during metabolism are implicated in oxidative stress and subsequent cellular damage .

Table 1: Key Metabolites of this compound

Metabolite Formation Pathway Biological Impact
Chloroacetic AcidOxidative dechlorinationCytotoxicity, potential carcinogen
Thiodiacetic AcidConjugation with glutathioneReactive metabolite
S-CarboxymethylcysteineConjugation reactionsMajor urinary metabolite

Acute Toxicity

Acute exposure to TCA can lead to various health effects, including:

  • Liver Damage : Increased levels of liver enzymes such as ALT and SDH have been observed following exposure in animal models .
  • Neurotoxicity : Symptoms may include dizziness and headaches in humans following inhalation or dermal exposure .

Chronic Toxicity

Long-term exposure studies have indicated potential carcinogenic effects:

  • Carcinogenicity : In a two-year bioassay on B6C3F1 mice, TCA was associated with increased incidences of hepatocellular adenomas and carcinomas .
  • Immunotoxicity : Chronic studies revealed alterations in immune function at specific dose levels, suggesting that TCA may interfere with immune responses .

Study on Liver Effects

In a study involving male CD-1 mice administered TCA intraperitoneally, researchers found an increase in the expression of CYP2B1 isoform in liver microsomes. This was accompanied by a reduction in total CYP activity, indicating a complex interaction between TCA metabolism and liver enzyme regulation .

Immunological Effects

A 90-day drinking water study identified significant reductions in hemagglutination titers in male mice at doses ≥46 mg/kg/day. This suggests that TCA may impair immune function, particularly affecting macrophage activity .

Environmental Persistence and Degradation

TCA is persistent in the environment with an estimated half-life ranging from 136 to 720 days in soil and groundwater . Understanding its degradation pathways is crucial for assessing its environmental impact.

Table 2: Environmental Persistence of this compound

Medium Half-Life (Days)
Soil136 - 360
Groundwater136 - 720

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting 1,1,2-Trichloroethane in environmental matrices, and how do detection limits vary across media?

Detection relies on gas chromatography-mass spectrometry (GC/MS) for air and water samples, with reporting thresholds as low as 0.15 ppb in drinking water (EPA UCMR monitoring) . For groundwater, the U.S. Geological Survey (USGS) STORET database uses a quantitation limit of 0.5 ppb, though regional surveys in Suffolk County, NY, and Rhode Island reported concentrations up to 31 ppb . Surface water analyses often employ purge-and-trap techniques to account for volatility. Researchers should validate methods using EPA protocols (e.g., SW-846) and cross-reference TRI Explorer for regional contamination trends .

Q. How does this compound partition in environmental systems, and what factors influence its persistence?

The compound’s high vapor pressure (1.47–1.59 kPa) and low soil adsorption coefficient (Koc ≈ 30–100) favor volatilization and groundwater migration . Environmental half-lives in air (40–60 days) are prolonged by slow hydroxyl radical degradation. In water, hydrolysis is negligible, but anaerobic microbial degradation dominates in subsurface environments. Researchers should model partitioning using EPI Suite or similar tools, incorporating site-specific parameters like organic carbon content and redox conditions .

Q. What are the toxicokinetic properties of this compound in mammalian models, and how do they inform exposure studies?

Absorption occurs rapidly via inhalation (rats: 100 ppm over 4 weeks showed blood saturation) and dermal routes (partition coefficient ~0.7 for human skin) . Distribution favors lipid-rich tissues (liver, brain), with metabolism involving cytochrome P450-mediated oxidation to trichloroethanol and dichloroacetic acid. Excretion is primarily renal (t½ ~4–6 hr in rodents). Researchers designing in vivo studies should use closed-chamber inhalation systems and validate PBPK models against species-specific blood:air partition coefficients .

Q. Which experimental models are validated for acute toxicity assessment, and what endpoints are most sensitive?

Acute neurotoxicity in rodents is the gold standard: mice exposed to ≥1,833 ppm exhibit CNS depression (ataxia, reflex loss) within 2 hr . Sublethal endpoints include respiratory depression (ED50 = 418 ppm in mice) and hepatic enzyme induction (ALT/AST elevation). Researchers should prioritize OECD Test Guideline 425 (acute oral toxicity) and ASTM E2317-04 (inhalation exposure) while controlling for co-solvents that alter bioavailability .

Advanced Research Questions

Q. How can contradictions in neurotoxicity data from acute vs. chronic exposure studies be resolved?

Acute studies report CNS depression at ≥840 ppm (rats) and anesthesia (ET50 = 18 min at 3,750 ppm in mice), while chronic data are sparse . Discrepancies arise from adaptive metabolic pathways (e.g., glutathione depletion) and cumulative liver damage. Researchers should integrate time-series transcriptomics (e.g., brain CYP2E1 expression) with behavioral assays (rotarod, open-field tests) to distinguish acute vs. delayed effects. Dose-response models must account for non-linear kinetics at high concentrations .

Q. What microbial pathways enable complete dechlorination of this compound to ethene, and how can they be optimized for bioremediation?

Desulfitobacterium spp. reductively dechlorinate 1,1,2-TCA to 1,2-DCA via the CtrA enzyme, while Dehalococcoides converts 1,2-DCA to ethene . Co-cultures eliminate vinyl chloride intermediates, achieving >90% detoxification in 48 days. Researchers should optimize electron donor regimens (e.g., lactate or H2) and monitor rdhA gene expression. Field applications require bioaugmentation with strain PR and Dehalococcoides mccartyi 11a in anaerobic zones .

Q. What are the key limitations in epidemiological studies of this compound, and how can exposure biomarkers improve risk assessment?

Existing studies (e.g., Brender et al., 2014) lack granular exposure data and suffer from co-pollutant confounding (e.g., TCE) . Urinary trichloroacetic acid (TCA) is a putative biomarker but lacks specificity. Researchers should develop LC-MS/MS methods to quantify 1,1,2-TCA adducts (e.g., hemoglobin or albumin conjugates) and validate them in occupationally exposed cohorts .

Q. How can probabilistic models address uncertainties in human exposure risk from variable environmental data?

Monte Carlo simulations incorporating EPA’s Six-Year Review data (detection in 0.179% of PWS) and ATSDR’s air intake estimates (1.1–5.5 µg/day) can quantify variance . Sensitivity analyses should prioritize inhalation (contributing >75% of total exposure) and integrate biomonitoring data from high-risk regions (e.g., Suffolk County, NY). Researchers must account for groundwater-to-indoor air vapor intrusion in residential models .

Q. What role do thermodynamic properties play in predicting environmental fate and transport?

The compound’s Henry’s Law constant (3.1 × 10⁻³ atm·m³/mol) and log Kow (2.47) dictate volatilization and bioaccumulation potential . Researchers should apply QSPR models to estimate phase-specific degradation rates and validate against field data (e.g., STORET). Thermodynamic functions (e.g., heat capacity, entropy) from vapor-phase studies are critical for refining fugacity models .

Q. How can synergistic microbial consortia be engineered to enhance degradation kinetics in mixed-contaminant plumes?

Co-culturing Geobacter IAE (dihaloelimination) with Dehalococcoides achieves complete dechlorination of 1,1,2-TCA and TCE to ethene . Researchers should use metagenomics to identify keystone species and optimize redox conditions (Eh < −200 mV). Microcosm studies with ¹³C-labeled 1,1,2-TCA can track carbon flux and enzyme activity in consortia .

Properties

IUPAC Name

1,1,2-trichloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXGVDOUJQMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3, Array
Record name 1,1,2-TRICHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2-TRICHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021380
Record name 1,1,2-Trichloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,1,2-trichloroethane appears as a clear light colored liquid. Insoluble in water and slightly denser than water. Hence sinks in water. May be toxic by inhalation., Liquid, Colorless liquid with a sweet, chloroform-like odor; [NIOSH] Clear colorless liquid with a sweet odor; [Matheson Tri-Gas MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor.
Record name 1,1,2-TRICHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethane, 1,1,2-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,2-Trichloroethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/112
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,1,2-TRICHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,2-TRICHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/683
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,1,2-Trichloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0628.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

235 °F at 760 mmHg (NTP, 1992), 113-114 °C at 760 mm Hg, Latent heat of evaporation at BP: 68.7 cal/g, In presence of water, hydrolysis occurs at /1,1,2-trichloroehtane's/ boiling point, 114 °C, 237 °F
Record name 1,1,2-TRICHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2-TRICHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2-TRICHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,2-TRICHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/683
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,1,2-Trichloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0628.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ethers and many organic liquids, In water, 4,590 mg/L at 25 °C, ... Soluble in water (4.50 g/L at 20 °C), Solubility in water, g/100ml at 20 °C: 0.45 (very poor), 0.4%
Record name 1,1,2-TRICHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2-TRICHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2-TRICHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,2-Trichloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0628.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4416 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.44
Record name 1,1,2-TRICHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2-TRICHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2-TRICHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,2-TRICHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/683
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,1,2-Trichloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0628.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.21 g/L (BP, 760 mm Hg), Relative vapor density (air = 1): 4.6, 4.63
Record name 1,1,2-TRICHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2-TRICHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2-TRICHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,2-TRICHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/683
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

16.7 mmHg at 68 °F ; 20 mmHg at 70.9 °F (NTP, 1992), 23.0 [mmHg], 23 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg
Record name 1,1,2-TRICHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2-Trichloroethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/112
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,1,2-TRICHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2-TRICHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,2-TRICHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/683
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,1,2-Trichloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0628.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

... 1,1,2-trichloroethane is available as a commercial grade product, either stablized or unstabilized, at a purity of >99%. The stabilized product contains sec-butanol (0.5%) and 1,2-butylene oxide (0.25%).
Record name 1,1,2-TRICHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear, colorless liquid, Colorless liquid

CAS No.

79-00-5
Record name 1,1,2-TRICHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2-Trichloroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trichloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyltrichloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethane, 1,1,2-trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,2-Trichloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-trichloroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,2-TRICHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28E9ERN9WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1,2-TRICHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2-TRICHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,2-TRICHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/683
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethane, 1,1,2-trichloro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KJ3010B0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-35 °F (NTP, 1992), -35 °C, -36 °C, -34 °F
Record name 1,1,2-TRICHLOROETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1,2-TRICHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,1,2-TRICHLOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1,1,2-TRICHLOROETHANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/683
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,1,2-Trichloroethane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0628.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2155 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The procedure was as in Example 1 but 2072 g 1,2-dichloroethane containing 1.6 g dissolved FeCl3 was introduced into the reactor. The solution contained 0.076 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.18 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2072 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

3500 m3/ h of hydrogen chloride from pyrolysis of 1,2-dichloroethane, contaminated by 2500 ppm by volume of acetylene, 150 ppm by volume of ethylene 5 ppm by volume of vinyl chloride and 2 ppm by volume of ethyl chloride entered the process through line 1 under a pressure of 8 bar absolute. The hydrogen chloride was preheated in a steam-heated heat exchanger 2 to a temperature of 160° C. After the addition of 21.5 m3/ chlorine gas through line 3 under a pressure of 8.5 bar absolute, the mixture passed through line 4 to reactor 5 which was filled with 0.8 m3 of activated carbon coated with 16% by weight of CuCl2 and 16% by weight of MnCl2. The reactor was operated adiabatically. In reactor 5, the reaction between acetylene, ethylene and vinyl chloride with chlorine to give 1,1,2,2-tetrachloroethane, 1,2-dichloroethane and 1,1,2-trichloroethane occurred. The reaction mixtures left the reactor 5 through line 6. The reaction mixture contained an excess of free chlorine of 985 ppm by volume, measured at 7. The concentration of acetylene and ethylene were each below 1 ppm by volume. Six m3/ h of vinyl chloride gas under a pressure of 8 bar absolute were admixed with the HCl at 8, the reaction mixture flowed at a temperature of 125° C. under a pressure of 7.5 bar absolute via line 8a to reactor 9, which was filled with 0.5 m3 of the same carrier catalyst as in reactor 5 and was operated adiabatically,too. In reactor 9, the free chlorine in the hydrogen chloride stream after reactor 5 reacted with the vinyl chloride to produce 1,1,2-trichloroethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MnCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethylene and vinyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
CuCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods IV

Procedure details

Suitable stable water-immiscible volatile organic solvents include chlorinated hydrocarbons, such as, in particular methylene chloride, dichloroethane, trichloroethane, chloroform, carbon tetrachloride etc., aromatic hydrocarbons, such as, in particular, benzene, toluene, xylene, etc., and ethers, provided they have a boiling point of less than 45° C. at 1 mm Hg and are immiscible with water.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chlorinated hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trichloroethane
Reactant of Route 2
1,1,2-Trichloroethane
Reactant of Route 3
1,1,2-Trichloroethane
Reactant of Route 4
Reactant of Route 4
1,1,2-Trichloroethane
Reactant of Route 5
Reactant of Route 5
1,1,2-Trichloroethane
Reactant of Route 6
Reactant of Route 6
1,1,2-Trichloroethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.